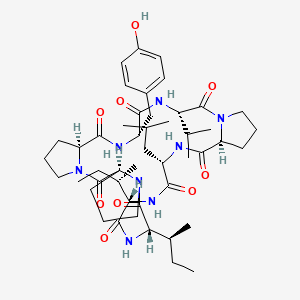

Hymenistatin I

説明

特性

IUPAC Name |

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGNHONDBBQGE-MXKYYYADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045443 | |

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129536-23-8 | |

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hymenistatin I: A Cyclo-octapeptide from the Marine Sponge Hymeniacidon sp.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hymenistatin I, a cyclic octapeptide isolated from the Western Pacific marine sponge Hymeniacidon sp., has demonstrated notable cytostatic and immunosuppressive properties. First identified through its activity against the P388 leukemia cell line, subsequent studies have revealed its potent effects on the immune system, comparable to the well-established immunosuppressant Cyclosporin A, albeit through a distinct mechanism of action. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data. Furthermore, this guide presents putative signaling pathways that may be involved in its immunosuppressive effects, offering a foundation for future research and drug development endeavors.

Discovery and Structural Elucidation

This compound was first isolated from the marine sponge Hymeniacidon sp. collected in the Western Pacific Ocean.[1] The structure of this compound was determined to be a cyclo-octapeptide with the amino acid sequence cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-).[1] The structural determination was accomplished using high-field Nuclear Magnetic Resonance (NMR) at 400 MHz and Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB MS/MS).[2] The absolute configuration of the amino acid residues was established as all L-amino acids through chiral gas chromatography analysis.[2][3]

Quantitative Biological Data

The biological activity of this compound has been quantified in both cytostatic and immunosuppressive assays. The available data is summarized in the tables below for easy comparison.

| Table 1: Cytostatic Activity of this compound | |

| Cell Line | Activity |

| P388 murine leukemia | ED50 = 3.5 µg/mL |

| Table 2: Immunosuppressive Activity of this compound | |

| Assay | Reported Activity |

| Humoral Immune Response | Comparable to Cyclosporin A |

| Cellular Immune Response | Comparable to Cyclosporin A |

| Cytokine Production | Different mechanism of action compared to Cyclosporin A |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Hymeniacidon sp.

The following protocol is based on the original isolation procedure described in the literature.

Workflow for the Isolation of this compound

References

An In-depth Technical Guide on the Initial Isolation and Structure Elucidation of Hymenistatin 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenistatin 1, a cyclic octapeptide first isolated from the marine sponge Hymeniacidon sp., has demonstrated notable cytostatic activity, particularly against the P388 leukemia cell line. This technical guide provides a comprehensive overview of the initial isolation, purification, and complete structure elucidation of Hymenistatin 1. Detailed experimental protocols for each stage of the process are presented, including solvent extraction, multi-step chromatographic separation, and advanced spectroscopic analysis. Quantitative data, including yields from purification steps and key spectroscopic metrics, are summarized for clarity. Furthermore, this guide includes visualizations of the experimental workflows to facilitate a deeper understanding of the methodologies employed in the discovery and characterization of this marine natural product.

Introduction

Marine organisms are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, marine sponges of the genus Hymeniacidon have yielded a variety of bioactive compounds. Hymenistatin 1, a cyclic octapeptide, was discovered during a screening program for antineoplastic agents from marine sources.[1][2] It exhibited significant cytotoxicity against the NCI murine P388 lymphocytic leukemia cell line, with an ED50 of 3.5 µg/mL.[1][2][3] This promising biological activity prompted a detailed investigation into its chemical structure. This document outlines the foundational work that led to the successful isolation and structural characterization of Hymenistatin 1.

Initial Isolation and Purification

The isolation of Hymenistatin 1 from the marine sponge Hymeniacidon sp. involved a multi-step process combining solvent partitioning and a series of chromatographic separations. The general workflow is depicted below.

dot graph TD; A[Hymeniacidon sp. Sponge Collection] --> B(Extraction with 2-Propanol); B --> C{Concentration and Centrifugation}; C --> D[Aqueous Phase]; D --> E{Solvent Partitioning}; E --> F(Methylene Chloride Extract); E --> G(n-Butanol Extract); F --> H{Hexane/Methanol-Water Partitioning}; H --> I[Methylene Chloride Fraction]; I --> J(Sephadex LH-20 Gel Permeation Chromatography); J --> K{Sephadex LH-20 Partition Chromatography}; K --> L[Methanol Fraction]; L --> M(Silica Gel 60 Lobar B Chromatography); M --> N[Pure Hymenistatin 1];

subgraph Workflow_Styling node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead="normal"]; end

end Figure 1: Experimental workflow for the isolation of Hymenistatin 1.

Experimental Protocols

2.1.1. Extraction and Initial Partitioning

The collected sponge material (Hymeniacidon sp.) was initially preserved and extracted with 2-propanol. The resulting extract was concentrated under reduced pressure to yield an aqueous concentrate. This concentrate was then centrifuged to remove a pale brown suspension. The supernatant, a cream-colored aqueous phase, was subjected to solvent-solvent partitioning. It was first partitioned against methylene chloride and subsequently against n-butanol to separate compounds based on their polarity.

2.1.2. Chromatographic Purification

The crude methylene chloride extract, which showed the most significant cytostatic activity, was further purified through a series of chromatographic steps.

-

Hexane/Methanol-Water Partitioning: The active methylene chloride fraction was dissolved in a 9:1 methanol-water solution and partitioned against hexane. The methanol-water phase was then diluted to a 3:2 ratio and re-extracted with methylene chloride.

-

Sephadex LH-20 Gel Permeation Chromatography: The resulting active methylene chloride extract was subjected to gel permeation chromatography on a Sephadex LH-20 column, using a 3:2 methylene chloride-methanol mixture as the eluent.

-

Sephadex LH-20 Partition Chromatography: Further purification was achieved by partition chromatography on a Sephadex LH-20 column with a solvent system of 3:1:1 hexane-toluene-methanol. The active fractions were then combined and chromatographed again on Sephadex LH-20 using methanol as the eluent.

-

Silica Gel Chromatography: The final purification step involved medium-pressure liquid chromatography (MPLC) on a pre-packed silica gel 60 Lobar B column, eluting with a 97.5:2.5 methylene chloride-methanol mixture to yield pure Hymenistatin 1.

Quantitative Data

The purification process yielded Hymenistatin 1 with a final yield of approximately 3.1 x 10⁻⁵% based on the wet weight of the sponge. The biological activity at each stage of purification was monitored using the P388 murine leukemia cell line bioassay.

| Purification Step | Fraction | ED₅₀ (µg/mL) |

| Methylene Chloride Extract | Crude | 1.8 |

| n-Butanol Extract | Crude | 6.1 |

| Methylene Chloride Fraction (after partitioning) | Semi-purified | 0.26 |

| Final Purified Compound | Hymenistatin 1 | 3.5 |

Structure Elucidation

The chemical structure of Hymenistatin 1 was determined through a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS), and chiral gas chromatography.

dot graph TD; A[Pure Hymenistatin 1] --> B{Spectroscopic & Chromatographic Analysis}; B --> C[High-Field NMR Spectroscopy]; C --> D[1D NMR (¹H, ¹³C)]; C --> E[2D NMR (COSY, HMBC)]; D & E --> F(Amino Acid Identification & Sequencing); B --> G[FAB-MS/MS]; G --> H(Molecular Weight Determination); G --> I(Amino Acid Sequencing); F & H & I --> J{Proposed Structure}; B --> K[Chiral Gas Chromatography]; K --> L(Determination of Amino Acid Stereochemistry); J & L --> M[Final Structure of Hymenistatin 1];

end Figure 2: Logical workflow for the structure elucidation of Hymenistatin 1.

Experimental Protocols

3.1.1. NMR Spectroscopy

High-field NMR spectra were acquired on a Bruker WH-400 instrument in deuteriochloroform (CDCl₃). A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HMBC) experiments were utilized to identify the amino acid residues and establish their connectivity.

3.1.2. Mass Spectrometry

Positive ion Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB-MS/MS) was employed to determine the molecular weight and to confirm the amino acid sequence of the cyclic peptide.

3.1.3. Chiral Gas Chromatography

To establish the absolute stereochemistry of the amino acid constituents, Hymenistatin 1 was hydrolyzed, and the resulting amino acids were derivatized. The derivatives were then analyzed by chiral gas chromatography using a Chirasil-Val column. This analysis confirmed that all amino acid residues possess the L-configuration.

Structural Confirmation

The combined data from NMR and mass spectrometry led to the determination of the primary structure of Hymenistatin 1 as a cyclic octapeptide with the sequence cyclo-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-) .

Spectroscopic Data Summary:

| Technique | Data Obtained |

| ¹H NMR (400 MHz, CDCl₃) | Provided chemical shifts and coupling constants for all protons, enabling the identification of individual amino acid spin systems. |

| ¹³C NMR (CDCl₃) | Revealed the number and types of carbon atoms present in the molecule, consistent with the proposed octapeptide structure. |

| FAB-MS/MS | Confirmed the molecular weight and provided fragmentation patterns that corroborated the amino acid sequence determined by NMR. |

| Chiral GC | Established the L-configuration for all eight amino acid residues. |

Conclusion

The initial isolation and structure elucidation of Hymenistatin 1 laid the groundwork for further investigation into its biological activities and potential as a therapeutic agent. The methodologies described herein, combining classical natural product isolation techniques with advanced spectroscopic methods, represent a robust approach for the characterization of novel marine-derived compounds. The determination of Hymenistatin 1 as a cyclic octapeptide with potent cytostatic properties highlights the continued importance of marine biodiversity as a source of new chemical entities for drug discovery and development. Further research into the synthetic production and mechanism of action of Hymenistatin 1 is warranted to fully explore its therapeutic potential.

References

Hymenistatin I: A Technical Guide on its Biological Activity in the P388 Leukemia Cell Line

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenistatin I, a cyclic octapeptide originally isolated from the marine sponge Hymeniacidon sp., has demonstrated notable cytotoxic activity against the P388 murine leukemia cell line. This technical guide provides a comprehensive overview of the known biological effects of this compound on P388 cells, including quantitative data on its cytotoxic potency. While detailed mechanistic studies on this specific cell line are limited in publicly available literature, this document outlines established experimental protocols for assessing cytotoxicity, cell cycle progression, and apoptosis induction. Furthermore, a hypothetical signaling pathway potentially modulated by this compound in leukemia cells is presented, offering a framework for future research into its mechanism of action.

Quantitative Biological Activity

The primary reported biological activity of this compound against the P388 leukemia cell line is its potent cytotoxicity. The effective dose required to inhibit 50% of cell growth (ED50) has been determined, providing a key quantitative measure of its anti-leukemic potential.

Table 1: Cytotoxicity of this compound against P388 Leukemia Cells

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | P388 Murine Leukemia | ED50 | 3.5 µg/mL | [1] |

Experimental Protocols

To facilitate further investigation into the biological effects of this compound on P388 leukemia cells, this section details standard experimental methodologies for key cellular assays.

P388 Cell Culture and Maintenance

-

Cell Line: P388 murine leukemia cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: P388 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in culture medium.

-

Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (medium with the solvent at the highest concentration used) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to investigate the effect of this compound on cell cycle progression.

-

Cell Treatment: P388 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Cells are harvested by centrifugation.

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This method is used to determine if this compound induces apoptosis in P388 cells.

-

Cell Treatment: P388 cells are treated with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The population of cells is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that may be influenced by this compound.

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

References

Hymenistatin I: A Marine Sponge-Derived Cyclopeptide with Antineoplastic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, several of which have demonstrated significant potential as antineoplastic agents. Among these is Hymenistatin I, a cyclic octapeptide isolated from the marine sponge Hymeniacidon sp. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its antineoplastic properties. While research on this specific compound is not extensive, this guide consolidates the available data, outlines detailed experimental protocols for its further investigation, and situates this compound within the broader context of marine-derived anticancer compounds.

Introduction: Marine Sponges as a Source of Anticancer Agents

The marine environment harbors a vast biodiversity with unique chemical entities, many of which have been explored for their therapeutic potential. Marine sponges (phylum Porifera) are particularly noteworthy for producing a wide array of secondary metabolites with potent pharmacological activities.[1][2] These compounds, often developed as chemical defenses, include alkaloids, terpenoids, sterols, and peptides, many of which exhibit cytotoxic and antineoplastic properties.[3][4] The complex and often unique chemical structures of these marine natural products make them promising candidates for the development of novel anticancer drugs.

This compound: A Cyclooctapeptide from Hymeniacidon sp.

This compound is a cyclic octapeptide that was first isolated from the Western Pacific Ocean sponge Hymeniacidon sp.[5] Its structure is characterized by a cyclic sequence of eight amino acids.

Antineoplastic Activity

The initial discovery of this compound revealed its cytotoxic activity against the P388 murine leukemia cell line. This foundational finding established its potential as an antineoplastic agent.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Organism | Assay Type | Activity Metric | Value | Reference |

| P388 | Mouse (Leukemia) | In vitro cytotoxicity | ED50 | 3.5 µg/mL |

ED50: Effective dose for 50% of the population.

Further comprehensive screening of this compound against a broader panel of cancer cell lines is necessary to fully elucidate its spectrum of activity and potential therapeutic applications.

Experimental Protocols for Investigating the Antineoplastic Effects of this compound

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on key protein expression levels in signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Mechanisms of Action and Signaling Pathways

While specific mechanistic studies on this compound are lacking, its cytotoxic effects suggest potential interference with critical cellular processes. Based on the known mechanisms of other marine-derived antineoplastic agents, several pathways are worthy of investigation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. The Annexin V/PI assay described above can be a first step to determine if this compound induces apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Investigating the effect of this compound on cell cycle distribution can reveal if it causes arrest at specific checkpoints (e.g., G1/S or G2/M).

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, survival, and apoptosis. Their aberrant activation is common in many cancers. Investigating the effect of this compound on the phosphorylation status and expression levels of key proteins in these pathways could elucidate its molecular mechanism of action.

Diagram 1: Hypothetical Experimental Workflow for Investigating this compound

Caption: A potential workflow for the comprehensive evaluation of this compound's antineoplastic properties.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a potential target for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. IN VITRO ANTICANCER ACTIVITY OF HISTATIN-1 COMBINATION WITH CISPLATIN IN HEAD AND NECK CANCER CELL LINES | Experimental Oncology [exp-oncology.com.ua]

- 4. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. exp-oncology.com.ua [exp-oncology.com.ua]

Hymenistatin I: A Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenistatin I, a cyclic octapeptide isolated from the marine sponge Hymeniacidon sp., has demonstrated notable cytostatic and immunosuppressive activities. Its unique structural features and biological profile make it a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, based on available spectroscopic data. It is intended to serve as a resource for researchers engaged in the study of cyclic peptides and their therapeutic potential.

Molecular Structure

This compound is a cyclic octapeptide with the amino acid sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[1] Its molecular formula is C₄₇H₇₂N₈O₉, corresponding to a molar mass of 893.140 g·mol⁻¹[1]. The structure was elucidated primarily through high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS)[2][3]. All constituent amino acids were determined to possess the L-configuration through chiral gas chromatography analysis of the acid hydrolysate[2].

Spectroscopic Data

The structural determination of this compound relied on a combination of spectroscopic techniques.

Table 1: Key Spectroscopic Data for this compound

| Parameter | Value/Description | Reference |

| Molecular Formula | C₄₇H₇₂N₈O₉ | |

| Molecular Weight (HR-FAB-MS) | [M+H]⁺ m/z 893.5505 (calcd. 893.5510) | |

| UV λₘₐₓ (log ε) | 222 (3.82), 278 (3.16) nm | |

| IR (NaCl plate) νₘₐₓ | 3320, 2960, 2920, 1680, 1617, 1517 cm⁻¹ |

NMR Spectroscopy Data

Partial ¹H and ¹³C NMR data for this compound in deuteriochloroform (CDCl₃) have been reported. These data were instrumental in identifying the individual amino acid spin systems and establishing the peptide sequence through one-dimensional Nuclear Overhauser Effect (1D-NOE) experiments.

Table 2: Partial ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Proline-a | 4.20 (H-2), 3.72 (H-5a), 3.38 (H-5b), 2.15 (H-3a), 1.90 (H-3b), 2.05 (H-4a), 1.80 (H-4b) | 60.5 (C-2), 47.5 (C-5), 29.0 (C-3), 25.2 (C-4) |

| Proline-b | 4.35 (H-2), 3.60 (H-5a), 3.45 (H-5b), 2.30 (H-3a), 1.95 (H-3b), 2.10 (H-4a), 1.85 (H-4b) | 61.2 (C-2), 47.8 (C-5), 29.5 (C-3), 25.4 (C-4) |

| Proline-c | 4.75 (H-2), 3.80 (H-5a), 3.55 (H-5b), 2.40 (H-3a), 2.00 (H-3b), 2.20 (H-4a), 1.90 (H-4b) | 61.8 (C-2), 48.0 (C-5), 30.0 (C-3), 25.6 (C-4) |

| Tyrosine | 7.05 (d, J=8.5, H-7/9), 6.75 (d, J=8.5, H-6/10), 4.80 (m, H-2), 3.20 (m, H-3a), 3.05 (m, H-3b) | 155.5 (C-8), 130.8 (C-6/10), 128.0 (C-5), 115.8 (C-7/9), 55.5 (C-2), 37.5 (C-3) |

| Valine | 4.15 (m, H-2), 2.10 (m, H-3), 0.95 (d, J=7.0, H-4), 1.00 (d, J=7.0, H-5) | 60.0 (C-2), 31.0 (C-3), 19.5 (C-4), 18.0 (C-5) |

| Leucine | 4.45 (m, H-2), 1.70 (m, H-3), 1.60 (m, H-4), 0.90 (d, J=6.5, H-5), 0.85 (d, J=6.5, H-6) | 53.0 (C-2), 41.5 (C-3), 25.0 (C-4), 23.0 (C-5), 22.0 (C-6) |

| Isoleucine-a | 4.40 (t, J=8.5, H-2), 1.57 (m, H-3), 1.50 (m, H-4a), 1.15 (m, H-4b), 0.96 (t, J=7.5, H-6), 0.87 (d, J=7.0, H-5) | 60.52 (C-2), 38.26 (C-3), 24.95 (C-4), 15.47 (C-6), 10.64 (C-5) |

| Isoleucine-b | 4.69 (t, J=9.0, H-2), 1.76 (m, H-3), 1.53 (m, H-4a), 1.05 (m, H-4b), 0.82 (t, J=7.5, H-6), 0.80 (d, J=7.0, H-5) | 55.01 (C-2), 36.94 (C-3), 24.79 (C-4), 16.20 (C-6), 11.87 (C-5) |

| Carbonyl Carbons | - | 172.72, 172.29, 172.10, 171.98, 171.95, 171.18, 170.41, 170.35 |

Note: The distinction between the three proline and two isoleucine residues as 'a', 'b', and 'c' is for descriptive purposes based on the available data and may not correspond to their actual positions in the sequence.

Mass Spectrometry

FAB-MS/MS analysis was crucial in confirming the cyclic nature and amino acid sequence of this compound. Protonation at the proline nitrogen atoms led to ring opening and subsequent fragmentation, producing linear peptide ions that could be sequenced. The fragmentation pattern observed was consistent with the proposed structure.

Conformation

The conformational landscape of cyclic peptides is inherently more restricted than that of their linear counterparts, which often contributes to their enhanced biological activity and stability. The conformation of this compound in solution is expected to be influenced by a variety of factors including the constraints imposed by the cyclic backbone, the nature of the amino acid side chains, and the solvent environment.

Due to the lack of publicly available 2D NMR data (e.g., NOESY, ROESY) or X-ray crystallographic data for this compound, a detailed three-dimensional structure with atomic resolution cannot be presented at this time. However, based on the known principles of cyclic peptide conformation and the available data, some inferences can be made.

The presence of three proline residues significantly influences the conformational flexibility of the peptide backbone. The Pro-Pro linkages, in particular, can adopt either cis or trans conformations, leading to different overall shapes of the macrocycle. The remaining peptide bonds are predominantly in the trans conformation. The solution conformation is likely a dynamic equilibrium of several low-energy conformers.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the marine sponge Hymeniacidon sp., based on the original report by Pettit et al. (1990).

-

Extraction: The sponge material is repeatedly extracted with a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitions (e.g., hexane, n-butanol, and water) to separate compounds based on polarity.

-

Chromatographic Separation: The active fractions, as determined by bioassay (e.g., against P388 leukemia cells), are further purified using column chromatography. This typically involves:

-

Gel permeation chromatography on Sephadex LH-20 with methanol as the eluent.

-

Silica gel chromatography using a gradient of dichloromethane and methanol.

-

-

Final Purification: The fractions containing this compound are combined and subjected to final purification, often by another round of chromatography, to yield the pure compound.

Structural Elucidation

The determination of the molecular structure of this compound involves a combination of spectroscopic and chemical methods.

-

Mass Spectrometry: High-resolution FAB-MS is used to determine the accurate mass and molecular formula. FAB-MS/MS is employed to fragment the molecule and determine the amino acid sequence and confirm its cyclic nature.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish proton-proton correlations within each amino acid residue.

-

NOE (Nuclear Overhauser Effect) experiments are performed to determine through-space proximities between protons, which helps in sequencing the amino acids.

-

-

Stereochemical Analysis:

-

The purified peptide is hydrolyzed to its constituent amino acids using strong acid.

-

The amino acid enantiomers are derivatized and analyzed by chiral gas chromatography to determine their absolute configuration (L or D).

-

Biological Activity and Future Directions

This compound has been shown to exhibit significant cytostatic activity against the P388 murine leukemia cell line. Additionally, it has demonstrated immunosuppressive effects comparable to cyclosporin A, although through a potentially different mechanism. The precise molecular targets and signaling pathways affected by this compound remain to be fully elucidated.

Future research efforts should be directed towards:

-

Complete NMR analysis: Acquiring and analyzing 2D NMR data (NOESY/ROESY) to determine the three-dimensional solution structure of this compound.

-

X-ray Crystallography: Obtaining a crystal structure to provide a definitive solid-state conformation.

-

Mechanism of Action Studies: Investigating the molecular mechanism underlying its cytotoxic and immunosuppressive activities to identify its cellular targets and affected signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the structural requirements for its biological activities, which could lead to the development of more potent and selective therapeutic agents.

The elucidation of the detailed conformation and mechanism of action of this compound will be crucial for unlocking its full therapeutic potential.

References

Hymenistatin I: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenistatin I, a cyclic octapeptide with notable antineoplastic and immunosuppressive properties, has garnered significant interest within the scientific community.[1][2] This document provides a comprehensive overview of the natural origin of this compound, detailing its isolation from a marine sponge and presenting available quantitative data. Furthermore, it delves into the theoretical framework of its biosynthesis, proposing a putative pathway involving non-ribosomal peptide synthetases (NRPS), a common mechanism for the synthesis of such peptides in marine invertebrates and their microbial symbionts.[3] This guide also includes detailed, albeit inferred, experimental protocols and visual representations of the proposed biosynthetic machinery to facilitate further research and drug development efforts.

Natural Source and Isolation

This compound is a natural product isolated from the marine sponge Hymeniacidon sp.[4] These sponges are found in the Western Pacific Ocean and are known to produce a variety of bioactive secondary metabolites.[4] The isolation of this compound is a multi-step process involving extraction and chromatographic purification.

Quantitative Data on Isolation

The yield of this compound from its natural source is relatively low, highlighting the challenges in obtaining substantial quantities for extensive research and development. The table below summarizes the reported quantitative data from the isolation of this compound.

| Parameter | Value | Reference |

| Starting Material | 218 kg (wet weight) of Hymeniacidon sp. | |

| Yield of this compound | 49 mg | |

| Percentage Yield | 3.1 x 10-5 % |

Experimental Protocol for Isolation and Purification

While a precise, step-by-step protocol for the isolation of this compound is not exhaustively detailed in the available literature, a general methodology can be constructed based on the published procedures for this compound and other cyclic peptides from marine sponges.

1. Collection and Extraction:

-

The sponge material (Hymeniacidon sp.) is collected and immediately preserved in 2-propanol to prevent degradation of the secondary metabolites.

-

The preserved sponge is then homogenized and extracted exhaustively with 2-propanol.

-

The crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

-

The concentrated extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common solvent system used is a biphasic mixture of methanol/water and hexane, followed by partitioning with methylene chloride.

-

The bioactive fractions, typically the methylene chloride fraction, are collected for further purification.

3. Chromatographic Purification:

-

Gel Filtration Chromatography: The active fraction is often first subjected to gel filtration chromatography on a Sephadex LH-20 column, using solvents like methanol or a mixture of methylene chloride and methanol, to separate compounds based on size.

-

Silica Gel Chromatography: Further purification is achieved by silica gel column chromatography, eluting with a gradient of solvents such as methylene chloride and methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using reversed-phase HPLC with a C18 column and a gradient of acetonitrile in water.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

References

Hymenistatin I: A Technical Guide to its Immunomodulatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of Hymenistatin I, a cyclic octapeptide, in the context of the immune response. It is intended to serve as a technical resource, consolidating available data on its immunosuppressive properties, outlining experimental methodologies, and visualizing its interactions within cellular signaling pathways.

Core Mechanism of Action

This compound, a synthetic cyclic octapeptide with the structure c-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-), demonstrates notable immunosuppressive activity affecting both humoral and cellular immunity.[1] Its effects are comparable in potency to the well-established immunosuppressant, Cyclosporin A (CsA). However, the underlying molecular mechanisms of this compound are distinctly different from those of CsA, particularly in how it modulates cytokine production.[1]

The primary mechanism of this compound's action appears to be the inhibition of pro-inflammatory cytokine production. This targeted suppression of key signaling molecules disrupts the typical inflammatory cascade and subsequent immune cell activation and proliferation. This is in contrast to other immunosuppressants that may have broader effects on T-cell signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data available on the inhibitory effects of this compound and related compounds on cytokine production.

| Compound | Target Cytokine | IC50 Value (µM) | Cell Line/System | Reference |

| Hymenialdisine | Interleukin-2 (IL-2) | 2.4 | - | [2] |

| Hymenialdisine | Tumor Necrosis Factor-alpha (TNF-α) | 1.4 | - | [2] |

| Hymenialdisine Derivative (Indoloazepine) | Interleukin-2 (IL-2) | 3.5 | - | [2] |

| Hymenialdisine Derivative (Indoloazepine) | Tumor Necrosis Factor-alpha (TNF-α) | 8.2 | - |

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.

3.1 Lymphocyte Proliferation Assay (General Protocol)

This assay is fundamental to assessing the impact of this compound on T-cell and B-cell proliferation, which is a hallmark of an active immune response.

-

Cell Isolation: Lymphocytes (T-cells and B-cells) are isolated from spleen or lymph nodes of appropriate animal models (e.g., BALB/c or CBA mice) using standard density gradient centrifugation techniques (e.g., Ficoll-Paque).

-

Cell Culture: Isolated lymphocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen to stimulate proliferation. Common mitogens include Concanavalin A (Con A) for T-cells and Lipopolysaccharide (LPS) for B-cells.

-

Treatment: this compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the cell cultures at varying concentrations. A vehicle control (solvent only) is included.

-

Proliferation Measurement: After a set incubation period (typically 48-72 hours), cell proliferation is quantified. A common method is the MTT assay, which measures the metabolic activity of viable cells, or by incorporating a radiolabeled thymidine analogue (e.g., ³H-thymidine) and measuring its incorporation into newly synthesized DNA.

-

Data Analysis: The results are expressed as a percentage of inhibition of proliferation compared to the mitogen-stimulated control. The IC50 value, the concentration of this compound that causes 50% inhibition, is then calculated.

3.2 Cytokine Production and Quantification Assay (General Protocol)

This assay determines the effect of this compound on the production of key cytokines involved in the immune response.

-

Cell Stimulation: Immune cells (e.g., splenocytes, macrophages, or specific cell lines) are stimulated to produce cytokines. For example, macrophages can be stimulated with LPS to produce TNF-α and IL-1, while T-cells can be stimulated with anti-CD3/CD28 antibodies to produce IL-2.

-

Treatment: this compound is added to the cultures at various concentrations prior to or concurrently with the stimulant.

-

Sample Collection: After an appropriate incubation time (e.g., 24-48 hours), the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1, IL-2, TNF-α) in the supernatants is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of cytokine produced in the presence of this compound is compared to the amount produced by stimulated, untreated cells. The results are often presented as a percentage of inhibition.

Signaling Pathways and Visualizations

The immunosuppressive effects of this compound are mediated through its interference with key signaling pathways that regulate immune cell function. The primary impact is on the production of pro-inflammatory cytokines, which are central to orchestrating an immune response.

4.1 General Immune Response Activation Pathway

The following diagram illustrates a simplified, generalized pathway of T-cell activation, which is a primary target for many immunosuppressive agents.

Caption: Generalized T-Cell Activation Pathway.

4.2 Postulated Mechanism of this compound Action

Based on the evidence that this compound inhibits cytokine production, the following diagram proposes its point of intervention in the immune signaling cascade.

Caption: this compound's inhibitory effect on cytokine production.

4.3 Experimental Workflow for Assessing Immunosuppressive Activity

The following diagram outlines a typical experimental workflow to characterize the immunosuppressive properties of a compound like this compound.

Caption: Workflow for evaluating immunosuppressive compounds.

References

Preliminary Cytotoxicity Screening of Hymenistatin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenistatin I is a naturally occurring cyclic octapeptide, structurally characterized as cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu]. Isolated from marine sponges, it has garnered interest for its biological activities, including immunosuppressive properties. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, consolidating available data, outlining detailed experimental protocols, and postulating potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.

Data Presentation: Cytotoxicity of this compound

To date, the publicly available data on the cytotoxic activity of this compound is limited. The primary evidence of its anti-proliferative effects comes from a study on the P388 murine leukemia cell line.

| Compound | Cell Line | Assay Type | Endpoint | Value |

| This compound | P388 (Murine Leukemia) | Not Specified | ED50 | 3.5 µg/mL |

ED50: The effective dose at which 50% of the maximal response is observed. In this context, it represents the concentration of this compound that inhibits the growth of P388 cells by 50%.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and extension of preliminary findings. Below are representative methodologies for key experiments relevant to the cytotoxicity screening of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

2. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Fixation: Treat cells with this compound. After treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Mandatory Visualizations

Hypothesized Signaling Pathways

Based on the known mechanisms of other cyclic peptides and cytotoxic agents, this compound may induce cell death through apoptosis and/or cell cycle arrest. The following diagrams illustrate these potential pathways.

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Caption: Hypothesized apoptosis signaling pathways induced by this compound.

Caption: Potential cell cycle arrest points modulated by this compound.

Conclusion and Future Directions

The preliminary cytotoxic data for this compound against the P388 leukemia cell line are promising and warrant further investigation. This technical guide provides the foundational information and methodologies for researchers to build upon these initial findings. Future studies should focus on:

-

Broadening the Scope: Screening this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity.

-

Elucidating the Mechanism of Action: Investigating the specific signaling pathways modulated by this compound to induce cell death, including the key molecular targets.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify more potent and selective cytotoxic agents.

A comprehensive understanding of the cytotoxic properties and mechanism of action of this compound will be pivotal in assessing its potential as a novel therapeutic agent in the fight against cancer.

Methodological & Application

Solid-Phase Peptide Synthesis of Hymenistatin I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenistatin I is a naturally occurring cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[1] It has garnered significant interest within the scientific community due to its potential biological activities, including immunosuppressive effects.[1] This document provides detailed application notes and protocols for the efficient solid-phase peptide synthesis (SPPS) of this compound, utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols described herein cover the assembly of the linear peptide on a solid support, cleavage from the resin, and subsequent solution-phase cyclization to yield the final cyclic product.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient methodology for the stepwise assembly of amino acids to form a desired peptide sequence. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. For the synthesis of cyclic peptides like this compound, a common approach involves the synthesis of the linear peptide on a resin that allows for cleavage while keeping the side-chain protecting groups intact, followed by cyclization in solution. This method helps to minimize intermolecular side reactions and often leads to higher yields of the desired cyclic product.

Data Presentation

Table 1: Amino Acid Sequence and Molecular Weight of this compound

| Property | Value |

| Sequence | cyclo(Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu) |

| Molecular Formula | C₄₇H₇₂N₈O₉ |

| Average Molecular Weight | 893.14 g/mol |

| Monoisotopic Molecular Weight | 892.5473 g/mol |

Table 2: Representative Yields and Purity for this compound Synthesis

| Step | Reagents | Typical Yield (%) | Typical Purity (%) |

| Linear Peptide Synthesis | Fmoc-amino acids, HBTU/NMM | > 80 | > 95 (crude) |

| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | > 90 | > 95 (crude) |

| Solution-Phase Cyclization | BOP/HOBt/DIEA | 60 - 70 | > 90 (after prep-HPLC) |

| Overall Yield | - | ~50 | > 98 (final product) |

Note: Yields and purity are dependent on the specific reaction conditions, scale, and purification efficiency.

Experimental Protocols

Materials and Reagents

-

Fmoc-L-amino acids with standard side-chain protection (e.g., Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N-Methylmorpholine (NMM)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether, anhydrous

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor

This protocol describes the manual synthesis of the linear octapeptide (Ile-Ile-Pro-Pro-Tyr(tBu)-Val-Pro-Leu) on 2-chlorotrityl chloride resin.

-

Resin Swelling and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in DCM (10 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Leu-OH (0.8 mmol) in a mixture of DCM (8 mL) and DIEA (1.6 mmol, 2 eq).

-

Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

-

To cap any unreacted sites, add methanol (1 mL) and continue agitation for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3.2 mmol, 4 eq) with HBTU (3.1 mmol, 3.9 eq) and NMM (6.4 mmol, 8 eq) in DMF (8 mL) for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence: Pro, Val, Tyr(tBu), Pro, Pro, Ile, and finally Ile.

-

Protocol 2: Cleavage of the Linear Peptide from the Resin

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum for at least 2 hours.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude linear peptide under vacuum.

Protocol 3: Solution-Phase Cyclization of this compound

-

Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (concentration of ~1-2 mM) to favor intramolecular cyclization.

-

Add HOBt (3 eq) and DIEA (6 eq) to the peptide solution and stir until dissolved.

-

Cool the solution in an ice bath and add BOP (3 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

-

Monitor the cyclization progress by RP-HPLC and/or mass spectrometry.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

Protocol 4: Purification and Characterization

-

Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the desired product.

-

Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain this compound as a white powder.

Visualization of Experimental Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the this compound synthesis strategy.

References

Total Synthesis of Hymenistatin I and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the cyclic octapeptide Hymenistatin I and its analogues. Detailed protocols for solid-phase peptide synthesis (SPPS) and key biological assays are presented to guide researchers in the synthesis and evaluation of these promising compounds. This compound, with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu][1], has demonstrated a range of biological activities, including immunosuppressive, anti-inflammatory, and antimicrobial effects, making it an attractive scaffold for drug discovery and development.

Data Presentation

The biological activities of this compound and its analogues are summarized below. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent analogues.

Table 1: Immunosuppressive and Anti-inflammatory Activity of this compound Analogues

| Compound | Modification | Immunosuppressive Activity (IC₅₀, µM) | Anti-inflammatory Activity (% Inhibition of Protein Denaturation at 100 µg/mL) |

| This compound | - | Data not available | Data not available |

| Analogue 1 | [Hypothetical] Ala substitution at Val | Data not available | Data not available |

| Analogue 2 | [Hypothetical] D-Pro substitution at Pro² | Data not available | Data not available |

| Analogue 3 | [Hypothetical] N-methylation of Leu | Data not available | Data not available |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration, MIC in µg/mL)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

Note: While this compound is reported to have antimicrobial activity, specific MIC values against a standard panel of microorganisms are not consistently reported in the literature.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor

This protocol details the manual solid-phase synthesis of the linear octapeptide precursor of this compound using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-L-amino acids (Ile, Pro, Tyr(tBu), Val, Leu)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in the synthesis vessel.

-

First Amino Acid Loading (Fmoc-L-Leu-OH):

-

Dissolve Fmoc-L-Leu-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and shake for 2 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Cap any unreacted sites using a solution of 5% DIPEA and 5% acetic anhydride in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-L-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours.

-

Wash the resin with DMF (3x).

-

-

Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: Pro, Val, Tyr(tBu), Pro, Pro, Ile, Ile.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

-

Cleavage of Linear Peptide from Resin:

-

Wash the resin with DCM (5x).

-

Prepare a cleavage cocktail of TFA/TIS/DCM (1:1:98).

-

Add the cleavage cocktail to the resin and shake for 1 hour.

-

Filter the solution to collect the linear peptide and wash the resin with the cleavage cocktail.

-

Evaporate the solvent under reduced pressure.

-

Precipitate the crude linear peptide with cold diethyl ether, centrifuge, and dry under vacuum.

-

Protocol 2: On-Resin Cyclization of this compound

This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the resin.

Materials:

-

Resin-bound linear this compound precursor

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

Following the final Fmoc deprotection of the linear peptide on the resin (from Protocol 1, step 6), wash the resin thoroughly with DMF (5x).

-

In a separate vessel, dissolve BOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the cyclization cocktail to the resin.

-

Shake the reaction vessel at room temperature for 24 hours.

-

Wash the resin with DMF (5x) and DCM (5x).

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the solution to collect the cyclic peptide.

-

Precipitate the crude this compound with cold diethyl ether, centrifuge, and dry under vacuum.

-

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay

This assay assesses the ability of this compound and its analogues to inhibit the denaturation of egg albumin, a hallmark of inflammation.

Materials:

-

This compound and analogues

-

Egg albumin (fresh hen's egg)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 0.2% solution of egg albumin in PBS.

-

Prepare various concentrations of this compound, its analogues, and diclofenac sodium in PBS.

-

The reaction mixture consists of 0.2 mL of egg albumin solution and 2.8 mL of PBS.

-

Add 2 mL of the test or standard solution to the reaction mixture.

-

A control consists of 2 mL of PBS instead of the test solution.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound or its analogues that inhibits the visible growth of a microorganism.

Materials:

-

This compound and analogues

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent.

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the study of this compound.

Caption: Workflow for the total synthesis of this compound.

Caption: Experimental workflow for biological evaluation.

Caption: Logical relationship for SAR studies of this compound.

References

Application Notes and Protocols for the Structural Analysis of Hymenistatin I using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hymenistatin I is a cyclic octapeptide with the sequence cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-) that was first isolated from the marine sponge Hymeniacidon sp.[1] It has demonstrated notable biological activities, including antineoplastic properties against the P388 leukemia cell line and immunosuppressive effects.[1] The structural elucidation of this compound is a critical step in understanding its mechanism of action and for guiding synthetic efforts for analog development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of peptides in solution. This document provides a comprehensive overview of the application of NMR spectroscopy for the structural analysis of this compound, including detailed experimental protocols and tabulated NMR data.

Structural Elucidation Strategy

The structural analysis of this compound via NMR spectroscopy involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. The primary goals are to:

-

Identify the individual amino acid spin systems.

-

Determine the sequence of the amino acid residues.

-

Confirm the cyclic nature of the peptide.

-

Elucidate the three-dimensional conformation of the molecule in solution.

A typical workflow for the NMR-based structural elucidation of a cyclic peptide like this compound is outlined below.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in deuteriochloroform (CDCl₃) at 400 MHz.[2]

Table 1: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ [2]

| Amino Acid Residue | Proton | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) |

| Tyrosine (Tyr) | NH | 7.90 | d, J = 8.0 |

| α-H | 4.90 | t, J = 8.0 | |

| β-Ha, β-Hb | 2.95, 2.70 | - | |

| δ-H (2,6) | 6.90 | d, J = 8.5 | |

| ε-H (3,5) | 6.60 | d, J = 8.5 | |

| Valine (Val) | NH | 8.20 | d, J = 9.0 |

| α-H | 4.60 | t, J = 9.0 | |

| β-H | 1.80 | - | |

| γ-CH₃ (2) | 0.85, 0.75 | 3H each | |

| Leucine (Leu) | NH | 7.50 | d, J = 9.0 |

| α-H | 4.80 | q, J = 8.0 | |

| β-H | 1.40 | - | |

| γ-H | 1.10 | - | |

| δ-CH₃ (2) | 0.82, 0.70 | 3H each | |

| Isoleucine-a (Ile) | NH | 7.70 | d, J = 8.5 |

| α-H | 4.40 | t, J = 8.5 | |

| β-H | 1.57 | - | |

| γ-CH₂a, γ-CH₂b | 1.50, 1.15 | - | |

| γ-CH₃ | 0.87 | 3H | |

| δ-CH₃ | 0.96 | 3H | |

| Isoleucine-b (Ile) | NH | 7.40 | d, J = 8.5 |

| α-H | 4.69 | t, J = 9.0 | |

| β-H | 1.76 | - | |

| γ-CH₂a, γ-CH₂b | 1.53, 1.05 | - | |

| γ-CH₃ | 0.80 | 3H | |

| δ-CH₃ | 0.82 | 3H | |

| Proline-a (Pro) | α-H | 4.45 | t, J = 8.0 |

| β-Ha, β-Hb | 2.20, 1.85 | - | |

| γ-Ha, γ-Hb | 1.85, 1.75 | - | |

| δ-Ha, δ-Hb | 3.75, 3.40 | - | |

| Proline-b (Pro) | α-H | 4.35 | t, J = 8.0 |

| β-Ha, β-Hb | 2.15, 1.95 | - | |

| γ-Ha, γ-Hb | 1.80, 1.70 | - | |

| δ-Ha, δ-Hb | 3.65, 3.50 | - | |

| Proline-c (Pro) | α-H | 4.25 | dd, J = 8.0, 3.0 |

| β-Ha, β-Hb | 2.05, 1.65 | - | |

| γ-Ha, γ-Hb | 1.95, 1.80 | - | |

| δ-Ha, δ-Hb | 3.55, 3.20 | - |

Note: Multiplicity and coupling constants were not available for all signals in the provided source.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ [2]

| Amino Acid Residue | Carbon | Chemical Shift (ppm) |

| Tyrosine (Tyr) | Cα | 56.40 |

| Cβ | 37.50 | |

| Cγ (Ar) | 128.00 | |

| Cδ (Ar) | 130.40 | |

| Cε (Ar) | 115.30 | |

| Cζ (Ar-OH) | 155.00 | |

| Valine (Val) | Cα | 58.00 |

| Cβ | 30.50 | |

| Cγ1, Cγ2 | 19.50, 18.50 | |

| Leucine (Leu) | Cα | 51.50 |

| Cβ | 41.50 | |

| Cγ | 24.50 | |

| Cδ1, Cδ2 | 23.00, 21.50 | |

| Isoleucine-a (Ile) | Cα | 60.52 |

| Cβ | 38.26 | |

| Cγ (CH₂) | 24.95 | |

| Cγ (CH₃) | 10.64 | |

| Cδ | 15.47 | |

| Isoleucine-b (Ile) | Cα | 55.01 |

| Cβ | 36.94 | |

| Cγ (CH₂) | 24.79 | |

| Cγ (CH₃) | 11.87 | |

| Cδ | 16.20 | |

| Proline-a (Pro) | Cα | 61.10 |

| Cβ | 30.10 | |

| Cγ | 25.50 | |

| Cδ | 47.20 | |

| Proline-b (Pro) | Cα | 60.80 |

| Cβ | 29.50 | |

| Cγ | 25.31 | |

| Cδ | 46.90 | |

| Proline-c (Pro) | Cα | 60.40 |

| Cβ | 28.50 | |

| Cγ | 22.95 | |

| Cδ | 46.50 | |

| Carbonyls (C=O) | - | 172.72, 172.29, 172.10, 171.98, 171.95, 171.18, 170.35 |

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation

-

Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of deuteriochloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

-

¹H NMR:

-

Purpose: To obtain an overview of all proton resonances, their chemical environments, multiplicities, and relative integrations.

-

Typical Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

-

¹³C NMR:

-

Purpose: To identify all unique carbon resonances, providing information on the carbon skeleton.

-

Typical Parameters:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: ~200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 or more, depending on concentration.

-

-

2D NMR Spectroscopy

A logical workflow for acquiring and analyzing 2D NMR data is presented below.

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify scalar-coupled (through-bond) protons, which is essential for delineating the spin systems of the individual amino acid residues.

-

Typical Parameters:

-

Pulse Sequence: cosygpmf or similar gradient-enhanced sequence.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Spectral Width: Same as ¹H NMR.

-

Number of Scans: 8-16 per increment.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.

-

Typical Parameters:

-

Pulse Sequence: hsqcedetgpsisp2.2 or similar.

-

¹H Spectral Width: ~10-12 ppm.

-

¹³C Spectral Width: ~160-180 ppm.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 16-64 per increment.

-